molecular formula C22H27N3O3 B2609008 N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946281-20-5

N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Katalognummer B2609008
CAS-Nummer: 946281-20-5
Molekulargewicht: 381.476
InChI-Schlüssel: WDYMRKXNAXAYAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dopamine Agonist Properties

A series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, including compounds with structural similarities to N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, has been synthesized and examined for dopamine-like activity. These compounds were found to have the ability to dilate the renal artery, indicating potential use as dopamine agonists in research related to dopamine's physiological and pharmacological effects (Jacob et al., 1981).

Orexin Receptors and Sleep Modulation

Research on orexins, peptides that play a significant role in wakefulness, has explored compounds affecting orexin receptors. Although not directly named, compounds structurally related to this compound could potentially be involved in modulating sleep and wakefulness by targeting orexin receptors. This implicates their use in studying sleep disorders and the development of sleep-promoting medications (Dugovic et al., 2009).

Crystal Structure and DFT Studies

The crystal structure, Hirshfeld surface analysis, and DFT studies of compounds with a structural framework that includes a tetrahydroquinoline unit, similar to this compound, have been conducted. These studies provide insights into the electronic properties, stability, and potential interactions of such compounds, supporting their application in material science and molecular engineering (Baba et al., 2019).

ERK2 Inhibition and Anticancer Activity

Novel compounds containing the tetrahydroquinoline unit have been synthesized and evaluated for their ability to inhibit ERK1/2, a critical pathway in cancer progression. These compounds, by virtue of their structural similarity to this compound, show promising antineoplastic activity, highlighting their potential application in cancer research and therapy development (Aly et al., 2018).

Bile Acid Transporter Inhibition

Research on ileal apical sodium-dependent bile acid transporter inhibitors has identified compounds with potential hypolipidemic activity. While not directly related, compounds resembling this compound could theoretically contribute to understanding and treating hypercholesterolemia by modulating bile acid reabsorption (Kitayama et al., 2006).

Eigenschaften

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-28-19-9-7-18(8-10-19)24-22(27)21(26)23-13-12-16-6-11-20-17(15-16)5-4-14-25(20)2/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYMRKXNAXAYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.